
2-Methylhexane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhexane-2-thiol is a sulfur-containing organic compound that is commonly used in various fields of research. It is a colorless liquid with a strong, unpleasant odor and is known for its distinct aroma. This compound is widely used in the food industry as a flavoring agent and is also used in the synthesis of various chemicals. In recent years, 2-Methylhexane-2-thiol has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Methylhexane-2-thiol is not fully understood. However, it is believed to work by binding to certain proteins in the body, which can lead to various physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
2-Methylhexane-2-thiol has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. In addition, it has been found to have antimicrobial properties and can be used as a preservative.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methylhexane-2-thiol in lab experiments is its unique properties. It has been found to have potential applications in various fields, including chemistry, biology, and medicine. In addition, it is relatively easy to synthesize and is widely available. However, one of the limitations of using this compound in lab experiments is its strong, unpleasant odor. This can make it difficult to work with and can also affect the results of certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-Methylhexane-2-thiol. One area of research could focus on its potential applications in medicine, particularly in the treatment of cancer. Another area of research could focus on its potential applications in the food industry, particularly as a preservative. Additionally, further research could be conducted to better understand its mechanism of action and its effects on the body.
Métodos De Síntesis
The synthesis of 2-Methylhexane-2-thiol involves the reaction of 2-methyl-2-buten-1-ol with hydrogen sulfide gas in the presence of a catalyst. The reaction takes place under high pressure and high temperature conditions, and the resulting product is purified using various methods. This method is widely used in the industry for the large-scale production of 2-Methylhexane-2-thiol.
Aplicaciones Científicas De Investigación
2-Methylhexane-2-thiol has been extensively studied in scientific research due to its unique properties. It has been found to have potential applications in various fields, including chemistry, biology, and medicine. In chemistry, this compound is used as a reagent in various chemical reactions. In biology, it has been found to have antimicrobial properties and can be used as a preservative. In medicine, it has been found to have potential applications in the treatment of certain diseases, including cancer.
Propiedades
Número CAS |
1812-50-6 |
|---|---|
Nombre del producto |
2-Methylhexane-2-thiol |
Fórmula molecular |
C7H16S |
Peso molecular |
132.27 g/mol |
Nombre IUPAC |
2-methylhexane-2-thiol |
InChI |
InChI=1S/C7H16S/c1-4-5-6-7(2,3)8/h8H,4-6H2,1-3H3 |
Clave InChI |
VLZUBQRSSRDWOK-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)S |
SMILES canónico |
CCCCC(C)(C)S |
Otros números CAS |
1812-50-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)
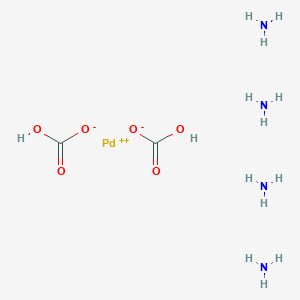
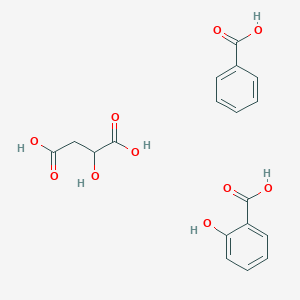

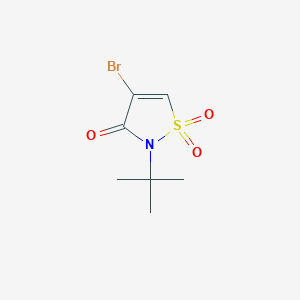
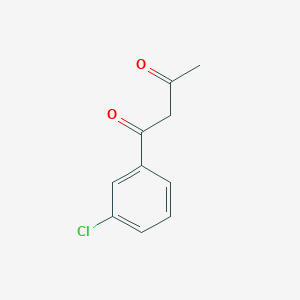
![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)
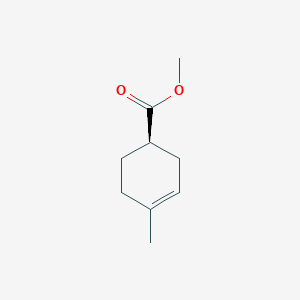
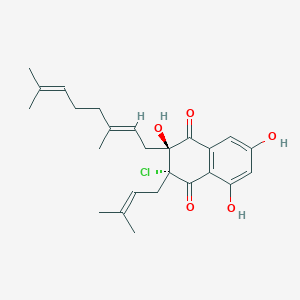
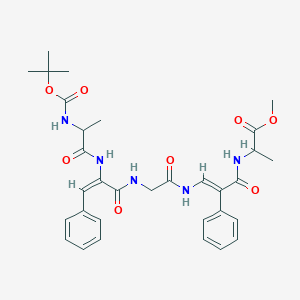
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
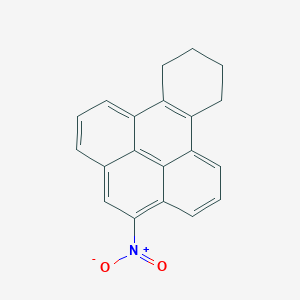
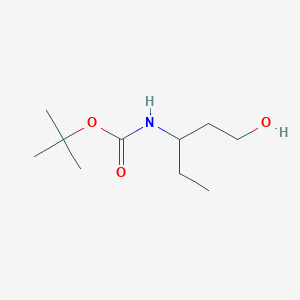
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)